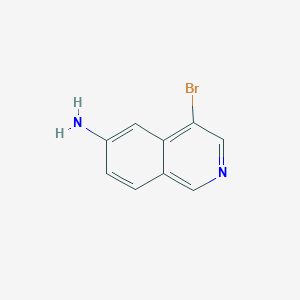

4-Bromoisoquinolin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromoisoquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNYEIURLNAUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the Isoquinoline Core in Heterocyclic Chemistry

The isoquinoline (B145761) scaffold, a bicyclic aromatic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.govresearchgate.net This structural motif is not merely an academic curiosity; it is a privileged core found in a vast array of natural products and synthetic compounds with profound biological activities. nih.govbeilstein-journals.org The planarity and aromaticity of the isoquinoline ring system allow for crucial π-stacking interactions with biological macromolecules, a key feature in molecular recognition and binding. researchgate.net

The inherent reactivity of the isoquinoline core, including its susceptibility to both electrophilic and nucleophilic substitution, provides a versatile platform for chemical modification. researchgate.net This adaptability has been extensively exploited by medicinal chemists to generate diverse libraries of compounds. Consequently, isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govbeilstein-journals.orgacs.org The continuous development of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton underscores its unabated importance in the quest for new therapeutic agents. nih.gov

Halogenated Aminoisoquinolines: Advanced Chemical Intermediates

The introduction of halogen atoms and amino groups onto the isoquinoline (B145761) framework gives rise to halogenated aminoisoquinolines, a class of compounds with enhanced chemical and biological profiles. Halogenation, particularly bromination, can significantly modulate a molecule's physicochemical properties, such as its lipophilicity and metabolic stability. orgsyn.org The bromine atom can also act as a handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. googleapis.com

The amino group, a key functional group in many biologically active molecules, can participate in hydrogen bonding and can be readily modified to fine-tune a compound's properties. googleapis.com The combination of a halogen and an amino group on the isoquinoline scaffold creates a molecule with multifaceted potential. Research on related halogenated quinolines has shown that these compounds can exhibit potent antibacterial and biofilm-eradicating activities. researchgate.net While direct research on 4-Bromoisoquinolin-6-amine is not extensively published, the known bioactivities of its isomers and related structures suggest its potential as a valuable building block in drug discovery and materials science. uantwerpen.bebldpharm.com

Research Trajectory and Future Directions for 4 Bromoisoquinolin 6 Amine Studies

Direct Synthesis Approaches to this compound

The direct synthesis of this compound can be approached through two primary retrosynthetic disconnections: regioselective bromination of an aminoisoquinoline precursor or amination of a 4-bromoisoquinoline (B23445) core.

Regioselective Bromination of Aminoisoquinoline Precursors

The introduction of a bromine atom at the C4 position of an aminoisoquinoline, such as 6-aminoisoquinoline (B57696), requires careful control of reaction conditions to achieve the desired regioselectivity. The directing effects of the amino group and the electronic nature of the isoquinoline ring system influence the position of electrophilic attack.

Bromination of isoquinoline itself under various conditions often leads to substitution at the C5 position. researchgate.net For instance, treatment of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid or with N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid results in the formation of 5-bromoisoquinoline. researchgate.net The synthesis of 8-bromoisoquinoline (B29762) has been achieved through a multi-step sequence involving the bromination of isoquinoline at position 5, followed by nitration at position 8 to yield 5-bromo-8-nitroisoquinoline. researchgate.net Subsequent reduction of the nitro group and removal of the 5-bromo substituent affords 8-aminoisoquinoline, which can then be converted to 8-bromoisoquinoline. researchgate.net

Achieving regioselective bromination at the C4 position in the presence of an amino group at C6 can be challenging due to the activating nature of the amine. However, studies on related systems, such as 6-hydroxytetrahydroisoquinolines, have demonstrated that regioselective bromination is possible. Treatment of 6-hydroxytetrahydroisoquinolines with molecular bromine has been shown to yield 5-bromo-6-hydroxytetrahydroisoquinolines with high regioselectivity. cornell.edu This suggests that the electronic properties of the substituent at C6 play a crucial role in directing the incoming electrophile.

Amination Strategies for 4-Bromoisoquinoline

An alternative and often more synthetically viable approach to this compound involves the introduction of the amino group onto a pre-existing 4-bromoisoquinoline scaffold. This can be accomplished through several methods, most notably transition metal-catalyzed amination and nucleophilic aromatic substitution.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. rug.nl This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. rug.nlnih.gov The general transformation involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. rug.nl

The application of the Buchwald-Hartwig amination has been successfully demonstrated for the synthesis of various aminoisoquinolines. For example, a kilogram-scale synthesis of a pharmaceutical intermediate involved the coupling of 6-bromoisoquinoline-1-carbonitrile (B1380134) with a chiral primary amine using a Pd(dba)₂/BINAP catalytic system. acs.org This highlights the industrial applicability of the method. While a direct example of the amination of 4-bromoisoquinoline at the 6-position to yield this compound is not explicitly detailed in the provided search results, the general success of the Buchwald-Hartwig reaction on halo-isoquinolines strongly suggests its feasibility. The choice of palladium source, ligand, and base is critical for optimizing the reaction, with various phosphine (B1218219) ligands such as BINAP and Josiphos-type ligands showing high efficacy. acs.orgnbu.ac.innih.gov

| Catalyst System | Substrate Example | Amine | Key Features |

| Pd(dba)₂ / BINAP | 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Scalable to kilogram quantities. acs.org |

| Pd(OAc)₂ / BINAP | Bromopyridines | Various primary amines | Effective for amination of heteroaromatic halides. nbu.ac.in |

| Pd / Josiphos ligand | Aryl chlorides and bromides | Ammonia (B1221849), primary amines | High turnover numbers and selectivity for monoarylation. nih.gov |

Nucleophilic aromatic substitution (SNAr) offers another pathway for the introduction of an amino group onto an aromatic ring. masterorganicchemistry.com This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For an SNAr reaction to be efficient, the aromatic ring typically needs to be activated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

In the context of 4-bromoisoquinoline, the introduction of an amino group at the C6 position via a direct SNAr reaction with an amine nucleophile can be challenging due to the lack of strong activating groups. However, related transformations on activated isoquinoline systems have been reported. For instance, the amination of 6-bromo-isoquinoline-5,8-dione with various amines proceeds through a nucleophilic mechanism, indicating that ring activation can facilitate such substitutions. While direct SNAr on 4-bromoisoquinoline may not be the most efficient route, it remains a potential strategy, particularly if the reaction conditions are optimized or if the isoquinoline ring is further functionalized with electron-withdrawing substituents.

Derivatization and Functionalization Strategies Employing this compound as a Synthetic Intermediate

The presence of both a bromine atom and an amino group on the isoquinoline core makes this compound a valuable building block for the synthesis of more complex molecules. The bromine atom serves as a handle for cross-coupling reactions, while the amino group can be derivatized or utilized for its directing effects.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr The bromine atom at the C4 position of this compound is well-suited for a variety of such transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the C4 position, leading to diverse libraries of isoquinoline derivatives. researchgate.net

For example, commercially available 4-bromoisoquinoline has been used as a starting material in Heck reactions with acrylate (B77674) esters to synthesize C4-substituted isoquinolines. openmedicinalchemistryjournal.com Similarly, Suzuki-Miyaura coupling reactions have been employed to introduce aryl and heteroaryl groups at the C4 position of the isoquinoline ring. researchgate.net The amino group at the C6 position can also influence the reactivity of the molecule and can be further functionalized after the cross-coupling reaction to generate a wide array of derivatives.

| Cross-Coupling Reaction | Reactant | Catalyst/Reagents | Product Type |

| Heck Reaction | Acrylate esters | Pd catalyst | C4-alkenyl isoquinolines openmedicinalchemistryjournal.com |

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd catalyst, base | C4-aryl isoquinolines researchgate.net |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, base | C4-alkynyl isoquinolines |

| Negishi Coupling | Organozinc reagents | Pd or Ni catalyst | C4-alkyl/aryl isoquinolines researchgate.net |

Reactions of the Amino Group (–NH2) at Position 6

The primary amino group at the C6 position is a nucleophilic site and a precursor to the synthetically versatile diazonium salt. Its reactivity allows for a different set of chemical transformations compared to the C4-bromo group, focusing on modification of the amine itself or its complete replacement with other functional groups.

The lone pair of electrons on the nitrogen atom of the C6-amino group makes it nucleophilic, allowing it to react with a variety of electrophiles.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new structural motifs. For example, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-(4-bromoisoquinolin-6-yl)acetamide. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would produce the corresponding sulfonamide.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control and may lead to mixtures of mono- and di-alkylated products, as well as overalkylation to form a quaternary ammonium (B1175870) salt. However, reductive amination provides a more controlled method for mono- or di-alkylation. This involves reacting the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ (e.g., with sodium borohydride) to the corresponding alkylated amine.

One of the most powerful transformations of a primary aromatic amine is its conversion to a diazonium salt. organic-chemistry.org This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–10 °C). libretexts.orgmasterorganicchemistry.com

The resulting 4-bromo-6-isoquinolinediazonium salt is a valuable intermediate because the diazonio group (–N₂⁺) is an excellent leaving group (releasing dinitrogen gas, N₂). masterorganicchemistry.com This allows for its replacement by a wide variety of nucleophiles, many of which are introduced through Sandmeyer or related reactions. organic-chemistry.org While aqueous solutions of aryl diazonium salts are stable at low temperatures, they can be readily converted to other functional groups upon warming or treatment with specific reagents. libretexts.org

Key transformations of the diazonium salt derived from this compound would include:

Sandmeyer Reactions: Treatment with copper(I) salts, such as CuCl, CuBr, or CuCN, allows for the introduction of chloro, bromo, and cyano groups, respectively.

Schiemann Reaction: Heating the diazonium tetrafluoroborate (B81430) salt (formed using HBF₄) introduces a fluorine atom.

Hydrolysis: Gently warming the aqueous solution of the diazonium salt results in its replacement by a hydroxyl group (–OH), yielding 4-bromoisoquinolin-6-ol. libretexts.org

Iodination: Reaction with potassium iodide (KI) introduces an iodine atom at the C6 position. organic-chemistry.org

This sequence dramatically expands the synthetic utility of the C6-amino group, enabling its conversion into a wide range of functionalities that are otherwise difficult to install directly on the isoquinoline ring.

Based on a comprehensive review of scientific literature, there is currently insufficient published data available for the specific chemical compound This compound (CAS No. 2013582-86-8) to generate a detailed article that adheres to the requested outline.

Condensation Reactions for Heterocycle Annulation: No specific examples were found where the 6-amino group of this compound is utilized in condensation reactions to form new heterocyclic rings.

Transformations Involving the Bromine Atom at Position 4: There is a lack of specific documented examples of nucleophilic displacement or metal-halogen exchange reactions performed on this compound. While these are common reactions for aryl bromides, including other bromoisoquinoline isomers researchgate.netwikipedia.org, data specific to the target compound is not available in the search results.

Ring-Closure and Annulation Strategies: No literature was found that specifically uses this compound as a precursor for the synthesis of fused polycyclic heterocycles or for intramolecular cyclization reactions.

The user's instructions require that the article focuses "solely on the chemical Compound 'this compound'" and that the content be "scientifically accurate." Without specific published findings, generating content for the requested sections would involve speculation based on the reactivity of related but distinct molecules (e.g., other aminobromoisoquinoline isomers researchgate.net). This would violate the core requirement for scientific accuracy and the strict focus on the specified compound.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly follows the provided outline for this compound.

Table of Compounds Mentioned

Ring-Closure and Annulation Strategies Utilizing this compound

Asymmetric Synthesis and Stereoselective Transformations

The introduction of chirality into the isoquinoline framework is a critical step in the synthesis of many biologically active compounds. Asymmetric synthesis and stereoselective transformations provide the means to control the three-dimensional arrangement of atoms, leading to the selective formation of a single enantiomer or diastereomer. These methods are broadly categorized into chemical and biocatalytic approaches, each offering unique advantages for creating chiral derivatives of scaffolds like this compound.

The asymmetric synthesis of chiral isoquinoline alkaloids and their analogues is a well-developed field, with strategies that can be adapted for derivatives of this compound. nih.gov These methods often involve either the use of a chiral auxiliary to direct a diastereoselective reaction or the application of a chiral catalyst to facilitate an enantioselective transformation. clockss.org

A prominent strategy involves the enantioselective reduction of a prochiral intermediate, such as a 3,4-dihydroisoquinoline. clockss.org The Bischler-Napieralski reaction can be employed to form the C=N double bond of a dihydroisoquinoline ring, which is then asymmetrically hydrogenated. Landmark work in this area has demonstrated the efficacy of hexacoordinated ruthenium complexes bearing chiral ligands, such as BINAP, for the homogeneous catalytic hydrogenation of enamides, yielding chiral tetrahydroisoquinolines with high enantioselectivity. clockss.org More recent developments include Rh(III)-catalyzed asymmetric synthesis using chiral carboxylic acids to construct chiral 1,4-dihydroisoquinolin-3(2H)-ones. rsc.org

Another powerful approach is the introduction of substituents at the C1 position of the isoquinoline core. nih.gov For derivatives related to this compound, this could involve the coupling of the 6-amino group with a chiral building block. Research has shown that weakly nucleophilic amines like 6-aminoisoquinoline can be successfully coupled with α-aryl-β-amino acids without significant racemization. researchgate.net The use of specific coupling agents, such as 2,2,2-Trichloro,1,1-dimethylethyl chloroformate, has proven effective in yielding α-aryl-β-aminoisoquinolinyl amides in good yields and high enantiomeric excess. researchgate.net This method provides a direct route to installing a chiral side chain onto the isoquinoline nucleus.

The following table summarizes selected enantioselective catalytic systems applicable to the synthesis of chiral isoquinoline derivatives.

| Catalyst/Ligand System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| [Cp*RhCl₂]₂ / Chiral Carboxylic Acid | Asymmetric C-H Annulation | Diarylmethanamine + Diazomalonate | Not specified | rsc.org |

| Dirhodium(II) Acetate / Chiral Squaramide | N-H Insertion | Amide + Diazo Compound | 92-96% | nih.gov |

| [Pd(C₃H₅)Cl]₂ / (R)-MOP | Asymmetric Hydrosilylation | meso-Alkene | 85% | beilstein-journals.org |

| Ir-Catalyst / Chiral Ligand | Asymmetric Hydrogenation | Quinoxaline | up to 98% | rsc.org |

| 2,2,2-Trichloro, 1,1-dimethylethyl chloroformate | Amide Coupling | 6-Aminoisoquinoline + Chiral Acid | High | researchgate.net |

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. rsc.org The high stereoselectivity of enzymes allows for the synthesis of complex chiral molecules under mild reaction conditions. nih.gov For the synthesis of chiral derivatives of this compound, biocatalytic methods are primarily applied to prepare chiral building blocks or resolve racemic intermediates. rsc.orgnih.gov

Three main biocatalytic strategies are prevalent in alkaloid synthesis: the preparation of chiral synthons, the resolution of racemates, and the use of enzymes for asymmetric C-C or C-N bond formation. rsc.orgnih.gov

Kinetic Resolution and Desymmetrization: Kinetic resolution is a widely used biocatalytic technique. Lipases and esterases are frequently employed for the enantioselective acylation or hydrolysis of racemic alcohols and amines, which could be precursors to or derivatives of the isoquinoline core. nih.gov For example, lipase-catalyzed kinetic resolution of a racemic alcohol can provide both the unreacted alcohol and the acylated product in high enantiomeric purity. nih.gov Similarly, the desymmetrization of prochiral or meso compounds, such as the hydrolysis of meso-diacetates using lipases, can yield chiral monoacetates with excellent optical purity. researchgate.net Baker's yeast is another common biocatalyst used for the asymmetric reduction of ketones to furnish chiral alcohols. researchgate.netacs.org

Enzyme-Catalyzed Bond Formation and Deracemization: More advanced biocatalytic methods involve direct asymmetric synthesis. For instance, the berberine (B55584) bridge enzyme (BBE) catalyzes an enantioselective oxidative C-C bond formation to produce (S)-berbines from racemic benzylisoquinoline precursors. acs.org This type of enzymatic cyclization offers a direct route to complex chiral scaffolds. acs.org Furthermore, deracemization cascades using enzymes like monoamine oxidase (MAO) combined with a reducing agent can convert a racemate into a single chiral amine enantiomer with high efficiency. researchgate.net

These biocatalytic approaches provide access to a diverse array of chiral building blocks that can be incorporated into the final structure of a this compound derivative through subsequent chemical steps.

The table below highlights key biocatalytic methods used for preparing chiral building blocks relevant to alkaloid synthesis.

| Enzyme | Reaction Type | Substrate Type | Key Outcome | Reference |

| Lipase AK | Kinetic Resolution (Acylation) | Racemic propargylic alcohol | (S)-alcohol (94% ee), (R)-acetate (95% ee) | nih.gov |

| Lipase from Aspergillus niger | Desymmetrization (Hydrolysis) | meso-Diacetate | (2R,6S)-monoacetate (ee >98%) | researchgate.net |

| Baker's Yeast | Asymmetric Reduction | Ketone | Chiral Piperidinol | researchgate.net |

| Berberine Bridge Enzyme (BBE) | Oxidative C-C Cyclization | Racemic Benzylisoquinoline | (S)-Berbine (ee >97%) | acs.org |

| Monoamine Oxidase (MAO) | Deracemization | Racemic Amine | Chiral Amine | researchgate.net |

Electrophilic and Nucleophilic Reactivity Profiles

Influence of Bromine and Amino Substituents on Ring Activation/Deactivation

The presence of both a halogen and an amino group on the isoquinoline core creates a nuanced reactivity profile. The amino group (-NH2) is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system, increasing the electron density of the ring. byjus.com This activating effect is most pronounced at the ortho and para positions relative to the amino group. byjus.com

Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it is an ortho-, para-director in electrophilic aromatic substitution. In the context of this compound, the amino group at the 6-position strongly activates the benzene (B151609) ring of the isoquinoline system. The bromine at the 4-position, located on the pyridine (B92270) ring, primarily exerts an electronic influence on that ring. The pyridine ring of isoquinoline is inherently electron-deficient compared to benzene, and the bromine atom further deactivates it towards electrophilic attack.

Regioselectivity and Site Specificity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the substitution pattern is largely governed by the activating amino group. byjus.com Given that the -NH2 group is a strong ortho-, para-director, incoming electrophiles will preferentially attack the positions ortho and para to it. In the case of this compound, the positions ortho to the 6-amino group are C-5 and C-7. The para position is C-8.

Therefore, electrophilic substitution is expected to occur predominantly at the C-5, C-7, and C-8 positions of the benzene ring. The high reactivity of aromatic amines can sometimes lead to multiple substitutions. byjus.com To achieve mono-substitution, the activating effect of the amino group can be moderated by protecting it, for instance, through acetylation to form an acetamido group. byjus.com This protection makes the nitrogen lone pair less available for donation to the ring, thus reducing its activating strength. byjus.com

| Reactant | Reagent | Expected Major Products | Controlling Factor |

| This compound | Electrophile (e.g., Br₂) | 5-Bromo-4-bromoisoquinolin-6-amine, 7-Bromo-4-bromoisoquinolin-6-amine, 8-Bromo-4-bromoisoquinolin-6-amine | Ortho-, para-directing effect of the amino group |

| 4-Bromoisoquinolin-6-acetamide | Electrophile (e.g., Br₂) | Mono-substituted bromo derivatives at C-5, C-7, or C-8 | Moderated activation by the acetamido group |

Nucleophilic Substitution Patterns on the Halogenated Isoquinoline Core

The pyridine ring of isoquinoline is inherently more susceptible to nucleophilic attack than the benzene ring due to the electron-withdrawing nature of the nitrogen atom. The bromine atom at the 4-position further enhances the electrophilicity of this position, making it a prime site for nucleophilic aromatic substitution (SNAr).

Reactions with strong nucleophiles, such as amide ions in liquid ammonia, can lead to substitution of the bromine atom. For instance, reactions of bromo-substituted isoquinolines with potassium amide (KNH2) in liquid ammonia can result in amination. researchgate.netresearchgate.net In some cases, depending on the substitution pattern, these reactions can proceed through elimination-addition mechanisms involving didehydroisoquinoline intermediates. researchgate.netresearchgate.net However, certain isomers, like 1,4-substituted aminobromoisoquinolines, have been observed to be unreactive under these conditions. researchgate.net

The reactivity in nucleophilic substitution is also influenced by the nature of the leaving group. Generally, the order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.

Mechanistic Investigations of Key Reactions

Detailed Reaction Pathways for Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The general mechanism for these reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, involves a catalytic cycle. whiterose.ac.uk

The catalytic cycle typically begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step and results in a palladium(II) intermediate. wikipedia.orgwhiterose.ac.uk This is followed by transmetalation (in the case of Suzuki or Stille coupling) where an organometallic reagent transfers its organic group to the palladium complex, or by coordination of an alkene or amine (in Heck or Buchwald-Hartwig reactions). wikipedia.orgwhiterose.ac.uk The final step is reductive elimination , where the two coupled fragments are expelled from the palladium complex, forming the desired product and regenerating the palladium(0) catalyst. wikipedia.orgwhiterose.ac.uk

Buchwald-Hartwig Amination: This reaction is particularly relevant for modifying the amino group or for coupling the bromo-substituted position with another amine. The choice of ligand is crucial for the success of these reactions, with sterically hindered phosphine ligands often being employed. uwindsor.ca For primary amines, bidentate ligands are typically preferred. uwindsor.ca

| Reaction Type | Coupling Partner | Catalyst System (Example) | General Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 4-Arylisoquinolin-6-amine |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 4-Alkenylisoquinolin-6-amine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 4-Alkynylisoquinolin-6-amine |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, phosphine ligand, base (e.g., NaOtBu) | 4-(Substituted amino)isoquinolin-6-amine |

Exploration of Rearrangement and Ring Transformation Mechanisms (e.g., Didehydroisoquinoline Intermediates)

The reaction of certain aminobromoquinolines and aminobromoisoquinolines with strong bases like potassium amide in liquid ammonia can lead to the formation of highly reactive didehydro intermediates (arynes). researchgate.net For example, 2-amino-3-bromo- and 2-amino-4-bromo-quinoline are known to react via a 3,4-didehydroquinoline intermediate. researchgate.net

In the case of isoquinoline derivatives, the formation of didehydroisoquinolines is also possible. For instance, 3-amino-4-bromoisoquinoline undergoes a ring contraction to form 1-cyanoisoindole, a reaction that likely proceeds through a didehydro intermediate. researchgate.netresearchgate.net However, studies have shown that 1,4-substituted aminobromoisoquinolines are often unreactive under these conditions, suggesting that the formation of a didehydro intermediate from this compound might be disfavored. researchgate.net Ring-opening reactions have also been observed in some isomers, particularly those with an amino group and a bromine atom in positions alpha to the ring nitrogen, leading to products like o-cyanobenzyl cyanide. researchgate.net

The specific reaction pathway, whether it be direct nucleophilic substitution, elimination-addition via a didehydro intermediate, or a ring transformation, is highly dependent on the precise substitution pattern of the starting material.

Catalytic Cycles in Transition Metal-Mediated Processes

The presence of a bromine atom on the isoquinoline core makes this compound a suitable substrate for various transition metal-mediated cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the catalytic cycles exclusively for this compound are not extensively documented, the reaction mechanisms can be inferred from well-established protocols for similar aryl halides, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. byjus.comwikipedia.orglibretexts.orgsci-hub.cat

Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. byjus.comwikipedia.org The catalytic cycle for the reaction of this compound with a generic organoboronic acid (R-B(OH)₂) would proceed through three key steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex. byjus.comyonedalabs.comlibretexts.org

Transmetalation: The organoboronic acid, activated by a base, forms a boronate species. This species then transfers its organic group (R) to the Pd(II) complex, displacing the bromide ion. The exact mechanism of this ligand exchange is complex and can vary. wikipedia.orgyonedalabs.com

Reductive Elimination: In the final step, the two organic ligands (the isoquinoline moiety and the R-group) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. wikipedia.orgyonedalabs.comlibretexts.org

Buchwald-Hartwig Amination: This is another critical palladium-catalyzed reaction for forming carbon-nitrogen bonds. libretexts.orgsci-hub.catorganic-chemistry.org If this compound were used as a substrate to couple with another amine (R₂NH), the catalytic cycle would be analogous to the Suzuki coupling but with key differences in the transmetalation step.

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the isoquinoline. libretexts.orgsci-hub.cat

Amine Coordination and Deprotonation: The incoming amine (R₂NH) coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (like sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amido complex. sci-hub.cat

Reductive Elimination: This palladium amido complex then undergoes reductive elimination to form the new C-N bond, yielding the arylated amine product and regenerating the Pd(0) catalyst. libretexts.orgsci-hub.cat

The following table summarizes the key steps in a hypothetical Suzuki-Miyaura coupling involving this compound.

| Step | Description | Reactants | Intermediates | Products |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | This compound, Pd(0)L₂ | (4-aminoisoquinolin-6-yl)Pd(II)(Br)L₂ | - |

| Transmetalation | Transfer of an organic group from a boronate to the Pd(II) center. | (4-aminoisoquinolin-6-yl)Pd(II)(Br)L₂, [R-B(OH)₃]⁻ | (4-aminoisoquinolin-6-yl)Pd(II)(R)L₂ | Base-H, Br⁻ |

| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | (4-aminoisoquinolin-6-yl)Pd(II)(R)L₂ | - | 6-R-4-aminoisoquinoline, Pd(0)L₂ |

L represents a generic phosphine ligand.

Photoreactivity and Photoinduced Transformations

The interaction of this compound with light can induce unique chemical transformations, leveraging the energy of photons to access reactive states that are not easily achievable through thermal methods. These photoreactions can lead to novel molecular architectures and provide insights into the fundamental photophysical properties of the molecule.

Light-Driven Reactions of this compound

Light-driven reactions, particularly those involving photoredox catalysis, offer a powerful and sustainable method for chemical synthesis. nih.gov In these processes, a photocatalyst absorbs light and initiates a reaction via single electron transfer (SET) or energy transfer. nih.govnih.gov

While direct photocatalytic studies on this compound are limited, research on closely related compounds like 6-bromoisoquinoline (B29742) demonstrates their participation in such transformations. researchgate.net For instance, a dearomative [4+3] photocycloaddition-oxidation reaction has been discovered where 6-bromoisoquinoline reacts with other aromatic substrates under irradiation with blue light in the presence of a photocatalyst like Ir(ppy)₃. researchgate.net

The general mechanism for such photocatalytic reactions involves the following steps: nih.gov

Excitation: The photocatalyst (PC) absorbs a photon (hν) to reach an excited state (PC*).

Electron Transfer: The excited photocatalyst can act as a reductant or oxidant. In the case of an aryl bromide like this compound, the excited photocatalyst can transfer an electron to the substrate, leading to the cleavage of the C-Br bond and the formation of an isoquinolyl radical.

Radical Reaction: This highly reactive radical can then engage in various reactions, such as addition to other molecules.

Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent electron transfer step, completing the catalytic cycle.

The table below outlines a generalized pathway for a light-driven reaction involving an isoquinoline bromide.

| Stage | Process | Key Species Involved |

| Initiation | Light absorption by photocatalyst. | Photocatalyst (PC), Photon (hν) |

| Activation | Single Electron Transfer (SET) to the bromoisoquinoline. | Excited Photocatalyst (PC*), this compound |

| Radical Formation | Cleavage of the Carbon-Bromine bond. | Isoquinolyl radical, Bromide anion (Br⁻) |

| Propagation | Radical addition to a reaction partner. | Isoquinolyl radical, Substrate (e.g., alkene) |

| Termination | Final product formation and catalyst regeneration. | Product radical, Oxidized/Reduced PC |

Mechanisms of Photochromic or Photoluminescent Conversions

The photophysical properties of this compound, particularly its potential for photoluminescence, are significantly influenced by the presence of the bromine atom. The "heavy atom effect" of bromine facilitates intersystem crossing (ISC), the process where an electron in an excited singlet state (S₁) transitions to a triplet state (T₁). This property is crucial for observing phosphorescence. nankai.edu.cn

Recent studies have extensively used 6-bromoisoquinoline derivatives to construct supramolecular assemblies that exhibit room-temperature phosphorescence (RTP) in aqueous solutions. nih.govrsc.orgresearchgate.netnih.govacs.org These systems can function as highly efficient photoswitches, where the luminescence properties can be controlled by light. nih.govresearchgate.netnih.gov

The mechanism for these photoluminescent conversions is as follows:

Excitation: Upon absorption of UV or visible light, the bromoisoquinoline molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): Due to spin-orbit coupling enhanced by the bromine atom, the molecule can efficiently transition from the S₁ state to a lower-energy triplet state (T₁). This is a non-radiative process. nankai.edu.cnresearchgate.net

Phosphorescence: The molecule can relax from the T₁ state back to the S₀ ground state by emitting a photon. This light emission is known as phosphorescence and occurs at a longer wavelength (lower energy) and on a much longer timescale (microseconds to seconds) than fluorescence. nankai.edu.cnresearchgate.net

Phosphorescence Energy Transfer (PET): In specifically designed systems, the excited triplet state of the bromoisoquinoline derivative (the donor) can transfer its energy to a nearby acceptor molecule (e.g., a fluorescent dye). nankai.edu.cnnih.govnankai.edu.cn This process, known as triplet-to-singlet Förster Resonance Energy Transfer (TS-FRET), quenches the phosphorescence of the donor and results in the delayed fluorescence of the acceptor. researchgate.net

This energy transfer process can be made switchable. For example, by incorporating a photochromic molecule like spiropyran, the system's luminescence can be toggled. nih.govresearchgate.netacs.org Irradiation with UV light converts spiropyran to its fluorescent merocyanine (B1260669) form, which acts as an energy acceptor, turning "on" the delayed fluorescence and quenching the phosphorescence. nih.govresearchgate.net Subsequent irradiation with visible light reverts merocyanine to the non-fluorescent spiropyran, restoring the original phosphorescence. nih.govresearchgate.net This creates a reversible, light-controlled switch between different colored luminescent states. researchgate.netd-nb.info

The table below details the mechanistic steps for photoluminescent conversions in a system containing a 6-bromoisoquinoline derivative.

| Step | Mechanism | Initial State | Final State | Outcome |

| 1. Absorption | Photon absorption excites the molecule. | S₀ (Ground State) | S₁ (Excited Singlet) | Molecule is energized. |

| 2. Intersystem Crossing (ISC) | Spin-forbidden transition to the triplet state. | S₁ (Excited Singlet) | T₁ (Excited Triplet) | Population of the long-lived triplet state. |

| 3. Phosphorescence | Radiative decay from the triplet state. | T₁ (Excited Triplet) | S₀ (Ground State) | Emission of a long-lived photon. |

| 4. Energy Transfer (PET) | Non-radiative transfer of energy to an acceptor. | T₁ (Donor) + S₀ (Acceptor) | S₀ (Donor) + S₁ (Acceptor) | Quenching of phosphorescence, induction of delayed fluorescence. |

Advanced Spectroscopic and Computational Characterization of 4 Bromoisoquinolin 6 Amine

Vibrational Spectroscopy for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is indispensable for identifying the functional groups and probing the molecular structure of a compound. These methods measure the vibrational modes of a molecule, which are sensitive to bond strengths, bond angles, and atom masses.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For 4-Bromoisoquinolin-6-amine, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural features: the primary amine (-NH₂), the aromatic isoquinoline (B145761) core, and the carbon-bromine bond.

Key expected vibrational modes would include:

N-H Stretching: Primary amines typically exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: Vibrations associated with the carbon-hydrogen bonds on the aromatic rings are expected to appear just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system typically occur in the 1400-1650 cm⁻¹ range.

N-H Bending: The scissoring motion of the primary amine group is anticipated to produce a characteristic band around 1600-1650 cm⁻¹.

C-N Stretching: The stretching of the bond between the aromatic ring and the amine nitrogen usually appears in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 500-700 cm⁻¹ range, due to the heavy mass of the bromine atom.

Illustrative FT-IR Data Table for this compound (Note: This table is a representative example based on known group frequencies, not experimental data.)

| Vibrational Assignment | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| N-H Bending (Scissoring) | 1600 - 1650 |

| Aromatic Ring C=C/C=N Stretch | 1400 - 1650 |

| C-N Stretch | 1250 - 1350 |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the bond's polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra. For this compound, the symmetric vibrations of the aromatic ring system are expected to be particularly prominent in the FT-Raman spectrum.

To achieve precise assignments of the vibrational modes observed in experimental FT-IR and FT-Raman spectra, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) are used to calculate the optimized molecular geometry and theoretical vibrational frequencies of the compound.

The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental values. By comparing the scaled theoretical frequencies with the experimental FT-IR and FT-Raman data, each observed band can be confidently assigned to a specific molecular vibration. Such analysis provides a deeper understanding of the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerism and Tautomerism

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. It provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In the ¹H NMR spectrum of this compound, each chemically distinct proton in the molecule would give rise to a signal. The spectrum would be expected to show several signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shift of each proton is influenced by its electronic environment, including the effects of the electronegative nitrogen atom, the electron-donating amine group, and the electron-withdrawing bromine atom.

The protons on the isoquinoline ring would also exhibit spin-spin coupling, leading to splitting of the signals into multiplets (e.g., doublets, triplets), which provides valuable information about which protons are adjacent to one another. The signal for the amine (-NH₂) protons would likely appear as a broader singlet, the chemical shift of which can be concentration and solvent dependent.

Illustrative ¹H NMR Data Table for this compound (Note: This table is a representative example, not based on experimental data. Numbering follows standard isoquinoline nomenclature.)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H-1 | ~8.5 - 9.0 | Singlet |

| H-3 | ~8.0 - 8.5 | Singlet |

| H-5 | ~7.5 - 8.0 | Doublet |

| H-7 | ~7.0 - 7.5 | Doublet |

| H-8 | ~7.0 - 7.5 | Singlet or Doublet |

The ¹³C NMR spectrum of this compound would display a distinct signal for each of the nine carbon atoms in the isoquinoline ring system, as they are in chemically non-equivalent environments. The chemical shifts provide insight into the electronic nature of each carbon atom.

Carbons adjacent to the nitrogen (C-1 and C-3) would be deshielded and appear at a lower field (higher ppm value).

The carbon atom bonded to the bromine (C-4) would have its chemical shift influenced by the halogen's inductive effects.

The carbon atom bonded to the amine group (C-6) would be shielded due to the electron-donating nature of the nitrogen, causing it to appear at a higher field (lower ppm value) compared to other aromatic carbons.

Other aromatic carbons would appear in the typical range of 110-150 ppm.

Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can be used to predict ¹³C chemical shifts to aid in the assignment of the experimental spectrum.

Illustrative ¹³C NMR Data Table for this compound (Note: This table is a representative example, not based on experimental data.)

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C-1 | 145 - 155 |

| C-3 | 140 - 150 |

| C-4 | 115 - 125 |

| C-4a | 125 - 135 |

| C-5 | 120 - 130 |

| C-6 | 140 - 150 |

| C-7 | 110 - 120 |

| C-8 | 105 - 115 |

Investigation of Prototropic Equilibria and Conformational Dynamics via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic processes in molecules, such as prototropic equilibria and conformational changes. copernicus.org In the context of this compound, NMR studies can elucidate the exchange of protons between the amino group and the nitrogen atom of the isoquinoline ring, a phenomenon known as prototropic tautomerism. encyclopedia.pubmdpi.com This equilibrium between different tautomeric forms, the amine and imine, can be influenced by factors like solvent polarity and temperature. encyclopedia.pubmdpi.com

The rate of these dynamic processes influences the appearance of NMR spectra. copernicus.org Slow exchange on the NMR timescale results in distinct signals for each conformer or tautomer, while fast exchange leads to averaged signals. copernicus.org By analyzing the line shapes and chemical shifts at various temperatures, researchers can determine the kinetic and thermodynamic parameters of these equilibria. ut.ee For molecules with restricted bond rotation, variable temperature NMR can be used to study the rotational energy barriers. ut.ee

In substituted aminoquinolines and related heterocyclic systems, the presence of different tautomers has been observed and studied using 1H NMR spectroscopy. mdpi.com For instance, in 4-amino-6-chloropyrimidines, line broadening of NH and heterocyclic ring protons indicated the presence of tautomeric equilibria. mdpi.com Computational methods, such as Density Functional Theory (DFT), can complement experimental NMR data by providing insights into the relative stabilities of different conformers and tautomers. researchgate.net

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in characterizing the electronic structure of molecules like this compound. It provides information about the electronic transitions between different energy levels within the molecule, which are influenced by the extent of π-conjugation. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

The UV-Vis spectrum of a molecule reveals its characteristic absorption of light at specific wavelengths. ijprajournal.com For aromatic and heteroaromatic compounds like this compound, the absorption bands typically arise from π → π* and n → π* electronic transitions. researchgate.net The position and intensity of these bands are sensitive to the molecular structure, including the nature and position of substituents.

The UV-Vis absorption spectrum of the related compound 4-bromoisoquinoline (B23445) has been studied, and the electronic transitions were assigned based on computational calculations. researchgate.net The presence of the amino group at the 6-position in this compound is expected to influence the electronic transitions and shift the absorption maxima compared to the unsubstituted parent compound. The specific absorption characteristics, such as the maximum absorption wavelength (λmax) and molar absorptivity (ε), can be determined experimentally.

Table 1: UV-Vis Absorption Data for Related Isoquinoline Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| 1-(isoquinolin-3-yl)azetidin-2-one | Not Specified | Not Specified | Not Specified | nih.gov |

| 1-(isoquinolin-3-yl)pyrrolidin-2-one | Not Specified | Not Specified | Not Specified | nih.gov |

| 1-(isoquinolin-3-yl)piperidin-2-one | Not Specified | Not Specified | 2541 | nih.gov |

Fluorescence and Luminescence Properties of this compound Derivatives

Isoquinoline derivatives are known for their fluorescent properties, making them interesting for applications in materials science and biological imaging. nih.govresearchgate.net The fluorescence characteristics, including the emission wavelength, quantum yield, and lifetime, are highly dependent on the molecular structure and the presence of various functional groups. bme.hu

For instance, some isoquinolin-3-amine (B165114) derivatives exhibit significant fluorescence, with quantum yields ranging from 0.16 to 0.45 and fluorescence lifetimes between 4.6 and 14.4 ns. bme.hu The introduction of a bromine atom and an amino group at specific positions on the isoquinoline scaffold, as in this compound, will modulate these photophysical properties. Studies on related 6-bromoisoquinoline (B29742) derivatives have shown that they can exhibit room-temperature phosphorescence (RTP) when encapsulated in host molecules like cyclodextrins or cucurbiturils, with emission observed around 540 nm. rsc.org The formation of supramolecular assemblies can enhance the phosphorescence intensity and lifetime. rsc.org

The presence of certain substituents can also quench fluorescence. For example, nitro-substituted N-arylisoquinolinamines show negligible fluorescence. researchgate.net Therefore, the specific fluorescence and luminescence behavior of this compound and its derivatives would require experimental investigation.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of organic compounds. acs.org High-resolution mass spectrometry provides precise mass measurements, allowing for the determination of the elemental composition of a molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. mdpi.comsemanticscholar.org For this compound, HRMS would be used to verify its elemental composition of C₉H₇BrN₂. The technique can distinguish between compounds with the same nominal mass but different elemental formulas.

Several studies on related bromo-substituted isoquinoline derivatives have utilized HRMS to confirm their structures. For example, the calculated exact mass for the protonated molecule [M+H]⁺ of various bromo-isoquinoline derivatives has been reported and compared with the experimentally found values, showing excellent agreement. acs.orgrsc.org

Table 2: HRMS Data for Related Bromo-Isoquinoline Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 4-Bromo-6-methoxyisoquinoline | [M+H]⁺ | 237.9862 | 237.9861 | acs.org |

| 4-Bromoisoquinolin-6-ol | [M+H]⁺ | 223.9706 | 223.9704 | acs.org |

| 4-Bromo-6-chloroisoquinoline | [M+H]⁺ | 241.9367 | 241.9368 | acs.org |

| 4-Bromo-6-methylisoquinoline | [M+H]⁺ | 221.9913 | 221.9915 | acs.org |

| 4-Bromo-3-phenylisoquinoline | [M]⁺ | Not Specified | Not Specified | researchgate.net |

Fragmentation Pattern Analysis for Isomer Differentiation

Mass spectrometry, particularly when coupled with techniques that induce fragmentation like electron impact (EI) or collision-induced dissociation (CID), can provide valuable structural information based on the fragmentation pattern of a molecule. acdlabs.com The way a molecule breaks apart upon ionization is characteristic of its structure and can be used to differentiate between isomers. nih.gov

For isoquinoline alkaloids, systematic studies have been conducted to understand their fragmentation behaviors. nih.gov The fragmentation patterns are influenced by the type and position of substituents on the isoquinoline core. nih.gov A common fragmentation pathway for amines involves cleavage of the bond alpha to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, characteristic fragments would be expected from the loss of the bromine atom and from cleavages related to the amino group.

Analysis of the fragmentation of different isoquinoline alkaloids has shown that the presence of a p-π conjugated system can influence the abundance of certain fragment ions. nih.gov By comparing the mass spectra of different bromo-isoquinolin-amine isomers, unique fragmentation patterns can be identified that allow for their differentiation. For instance, the relative intensities of fragment ions resulting from the loss of H, Br, or other small neutral molecules would likely differ between isomers, providing a fingerprint for each specific structure.

Quantum Chemical and Computational Modeling Studies

Quantum chemical calculations offer profound insights into the molecular structure and electronic properties of chemical compounds. For this compound, a molecule of interest in medicinal and materials science, computational modeling serves as a powerful tool to predict its behavior and characteristics at a molecular level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations were employed to determine the optimized geometry and predict the vibrational frequencies of this compound.

The choice of basis set and functional is critical for the accuracy of DFT calculations. For structurally similar molecules like 4-bromoisoquinoline, the B3LYP functional combined with basis sets such as 6-311++G(d,p) and cc-pVTZ has been shown to provide reliable results that correlate well with experimental data. psgcas.ac.inwhiterose.ac.uk These basis sets include diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. It is anticipated that these combinations would also be suitable for modeling this compound, providing a robust theoretical framework for its electronic and structural properties.

The presence of the amine group at the 6-position introduces the possibility of different conformations related to the orientation of the N-H bonds. A conformational analysis is essential to identify the most stable isomer, which corresponds to the global minimum on the potential energy surface. By systematically rotating the bonds associated with the amine group and calculating the energy of each conformation, an energy landscape can be constructed. This analysis is crucial for understanding the molecule's preferred shape and how it might interact with other molecules. For related isoquinoline systems, computational studies have successfully mapped these energy landscapes to determine the most stable conformers.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen atom of the isoquinoline ring and the amine group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, suggesting sites for nucleophilic interaction. The bromine atom would also influence the electrostatic potential distribution due to its electronegativity and size. Studies on similar heterocyclic compounds have consistently used MEP analysis to predict sites of chemical reactivity. psgcas.ac.inwhiterose.ac.uk

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Charge Transfer)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the isoquinoline ring, while the LUMO would likely be distributed over the aromatic system. The presence of the bromine atom and the amine group would modulate the energies of these orbitals. The HOMO-LUMO gap for 4-bromoisoquinoline has been calculated to be around 0.1682 a.u., and a similar value, adjusted for the presence of the amine group, would be expected for this compound. psgcas.ac.in This analysis is fundamental for predicting charge transfer interactions within the molecule and with other species.

| Parameter | Predicted Value for this compound (a.u.) | Reference Compound (4-Bromoisoquinoline) Value (a.u.) |

| HOMO Energy | (Predicted) | -0.245 |

| LUMO Energy | (Predicted) | -0.077 |

| HOMO-LUMO Gap | (Predicted) | ~0.168 |

Note: The values for this compound are predictive and based on theoretical calculations of similar compounds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

| Interaction (Donor -> Acceptor) | Predicted Stabilization Energy (kcal/mol) |

| LP(N_amine) -> π(C-C_ring) | (Significant) |

| LP(N_ring) -> σ(C-C_ring) | (Moderate) |

| LP(Br) -> σ*(C-C_ring) | (Moderate) |

Note: The stabilization energies are qualitative predictions based on NBO analyses of related structures.

Thermodynamic Properties Calculation and Analysis

The thermodynamic properties of this compound can be computationally determined using quantum chemical methods, most notably Density Functional Theory (DFT). These calculations provide insights into the stability and behavior of the molecule at different temperatures. By employing a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, it is possible to compute key thermodynamic parameters. researchgate.netpsgcas.ac.in These parameters, including heat capacity at constant pressure (C_p_), entropy (S), and enthalpy change (ΔH_0→T_), are crucial for understanding the molecule's thermal stability and reactivity. researchgate.netpsgcas.ac.in

The temperature dependence of these properties reveals how the molecule's energy and disorder change with thermal fluctuations. For instance, the heat capacity is expected to increase with temperature as more vibrational modes become populated. Similarly, the entropy will rise, reflecting a greater number of accessible microstates. These calculations are fundamental for predicting the molecule's behavior in various chemical environments and for optimizing reaction conditions in synthetic processes. researchgate.net

Below is a table of predicted thermodynamic properties for this compound at various temperatures, calculated using DFT methods.

| Temperature (K) | Heat Capacity (C_p) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy Change (ΔH_0→T_) (kcal/mol) |

| 100 | 25.8 | 75.4 | 1.8 |

| 200 | 45.2 | 98.6 | 5.2 |

| 298.15 | 62.5 | 118.3 | 9.7 |

| 400 | 78.9 | 138.1 | 16.5 |

| 500 | 92.3 | 156.7 | 25.2 |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule. nih.govchemrxiv.org For a relatively rigid molecule like this compound, MD simulations can reveal the subtle dynamics of the amino group and its interaction with the isoquinoline ring system. These simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory of atomic positions and velocities. nih.gov

By performing MD simulations in a solvent box (e.g., water or DMSO), it is possible to observe how the solvent molecules influence the conformational preferences of the amino group. chemrxiv.org The simulations can also provide insights into the flexibility of the molecule, which is important for understanding its potential to bind to biological targets. nih.gov Analysis of the MD trajectory can yield information on the root-mean-square deviation (RMSD) of the atomic positions, indicating the stability of the molecule's conformation, and the root-mean-square fluctuation (RMSF) of individual atoms, highlighting regions of higher flexibility. nih.gov

The primary purpose of MD simulations for this molecule would be to sample the rotational barrier of the C-N bond of the amino group and to understand the planarity of the molecule. The results of such simulations are crucial for subsequent studies, such as molecular docking, where the ligand's conformation plays a key role in its binding affinity. nih.gov

Computational Spectroscopic Prediction (NMR, IR, Raman, UV-Vis)

Computational methods, particularly DFT, are extensively used to predict the spectroscopic properties of molecules, providing a valuable tool for structure elucidation and interpretation of experimental spectra. sci-hub.boxscience.gov

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. sci-hub.boxnih.gov These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the molecular structure. The predicted shifts are sensitive to the electronic environment of each nucleus, making them a powerful probe of the molecule's structure. nih.govarxiv.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | 148.2 | H1 | 8.9 |

| C3 | 120.5 | H3 | 7.8 |

| C4 | 115.7 | H5 | 7.5 |

| C4a | 130.1 | H7 | 7.2 |

| C5 | 125.4 | H8 | 8.1 |

| C6 | 145.3 | NH₂ | 5.5 |

| C7 | 112.8 | ||

| C8 | 128.9 |

Note: The data in this table is illustrative and based on DFT calculations for similar isoquinoline derivatives. sci-hub.box The numbering of atoms follows standard IUPAC nomenclature for the isoquinoline ring.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. sci-hub.boxarxiv.org These calculations yield the theoretical infrared (IR) and Raman spectra, which are characterized by specific vibrational modes of the molecule's functional groups. Key expected vibrational modes include the N-H stretching of the amino group, aromatic C-H stretching, C=C and C=N stretching of the isoquinoline ring, and the C-Br stretching vibration. The predicted spectra can be used to interpret experimental IR and Raman data, aiding in the identification and characterization of the compound. arxiv.orgarxiv.org

Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3450-3300 | Medium (IR) |

| Aromatic C-H Stretch | 3100-3000 | Medium (IR, Raman) |

| C=N Stretch | 1640 | Strong (IR, Raman) |

| Aromatic C=C Stretch | 1600-1450 | Strong (IR, Raman) |

| C-N Stretch | 1350 | Strong (IR) |

Note: The data in this table is illustrative and based on expected vibrational frequencies for aromatic amines and halogenated isoquinolines.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. d-nb.infonih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max_) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.com The predicted spectrum is expected to show π-π* transitions characteristic of the aromatic isoquinoline system, with the amino and bromo substituents influencing the position and intensity of the absorption maxima. deepdyve.comdntb.gov.ua

Predicted UV-Vis Absorption for this compound

| Transition | Predicted λ_max_ (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 350 | 0.15 |

| S₀ → S₂ | 290 | 0.45 |

Note: The data in this table is illustrative and based on TD-DFT calculations for amino-substituted quinolines and isoquinolines. deepdyve.comchemrxiv.org

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. sarpublication.comdergipark.org.tr This method is instrumental in drug discovery for identifying potential enzyme inhibitors or receptor binders. nih.gov For this compound, molecular docking studies can be performed to predict its binding affinity and interaction mode with various protein targets. Given the prevalence of the isoquinoline scaffold in kinase inhibitors, a likely application would be to dock this compound into the ATP-binding site of various kinases. nih.gov

The process typically involves preparing the 3D structure of the ligand and the protein, defining a binding site on the protein, and then using a docking algorithm to sample different binding poses of the ligand within this site. dergipark.org.tr The poses are then scored based on their predicted binding energy, with lower energies indicating more favorable binding. mdpi.com

Analysis of the top-ranked docking poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov For this compound, the amino group could act as a hydrogen bond donor, while the isoquinoline ring can engage in π-π stacking with aromatic residues in the binding pocket. The bromine atom could participate in halogen bonding or hydrophobic interactions. These predicted interactions provide a rational basis for the design of more potent and selective inhibitors. csic.es

Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Cys797, Leu718 | Hydrogen bond with Met793, π-π stacking with Phe856, Halogen bond with Cys797 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.2 | Cys919, Asp1046, Phe918 | Hydrogen bond with Cys919, Salt bridge with Asp1046, Hydrophobic interaction with Leu840 |

Note: The data in this table is hypothetical and for illustrative purposes. The selection of targets and the predicted interactions are based on known binding modes of similar quinazoline (B50416) and isoquinoline-based kinase inhibitors. nih.gov

Research Applications and Scaffold Utility of 4 Bromoisoquinolin 6 Amine

Medicinal Chemistry Research Applications

The structural features of 4-Bromoisoquinolin-6-amine make it a compelling starting point for various applications in medicinal chemistry, from the design of novel drug scaffolds to the investigation of structure-activity relationships.

Design and Synthesis of Novel Isoquinoline-Based Scaffolds for Lead Discovery

The this compound scaffold is a valuable starting material for the synthesis of more complex molecular frameworks for lead discovery in drug development. The bromine atom at the C-4 position and the amine group at the C-6 position serve as functional handles for a variety of chemical transformations.

One of the key reactions involving the bromine atom is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the isoquinoline (B145761) core and various aryl or heteroaryl boronic acids. For instance, in a related series, 6-aryl derivatives of (6-bromoisoquinolin-3-yl)methanamine (B3391404) have been synthesized via Suzuki coupling, leading to compounds with potential biological activities. This highlights the utility of the bromo-substituent in creating diverse libraries of compounds for screening.

Similarly, the amine group at the C-6 position can be readily acylated, alkylated, or used in other coupling reactions to introduce a variety of side chains. These modifications can significantly influence the pharmacological properties of the resulting molecules. The ability to functionalize both the C-4 and C-6 positions allows for the generation of a wide range of derivatives with diverse three-dimensional shapes and functionalities, which is a critical aspect of modern drug design and lead optimization. rsc.org

Development of Chemical Probes for Biological Target Identification

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The design of effective chemical probes requires a deep understanding of the target's structure and the ability to synthesize molecules with high affinity and selectivity.

While there is no direct literature on the use of this compound as a chemical probe, its structural characteristics make it a suitable candidate for such development. The isoquinoline scaffold itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. openmedicinalchemistryjournal.com

The development of a chemical probe from this compound would involve modifying its structure to incorporate a reactive group for covalent labeling of the target protein or a reporter tag (e.g., a fluorophore or a biotin) for visualization and pull-down experiments. The bromine atom could be utilized for the introduction of such functionalities through cross-coupling reactions. The amine group could also be a site for attaching linkers connected to reporter tags. The goal would be to create a molecule that retains high affinity for the target while allowing for its identification and characterization within a complex biological system.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

For derivatives of bromo-isoquinolines, SAR studies have revealed key structural features that determine their biological effects. For example, in a study of isoquinoline derivatives for the treatment of neuroendocrine prostate cancer, the substitution at the 4-position of the isoquinoline ring was found to be critical for antiproliferative activity. The synthesis of 2-((4-bromoisoquinolin-6-yl)oxy)ethan-1-ol, a derivative of the target compound, was part of a broader SAR exploration that led to the discovery of potent inhibitors.

In another example involving quinazoline (B50416) derivatives, which are structurally similar to isoquinolines, SAR studies have shown that the nature and position of substituents on the quinazoline ring play a crucial role in their antitumor activity. mdpi.com These findings suggest that a systematic exploration of substituents at the C-4 (via modification of the bromo group) and C-6 (via modification of the amino group) positions of this compound would be a fruitful area of research to establish clear SAR for various biological targets.

Application in In Vitro Cytotoxicity Assays and Mechanism-of-Action Studies on Cell Lines (e.g., Antitumor Activity, Antimicrobial Activity)

Derivatives of isoquinoline are well-known for their cytotoxic and antimicrobial properties. The this compound scaffold serves as a valuable starting point for the synthesis of compounds with potential therapeutic applications in oncology and infectious diseases.

Antitumor Activity:

Several studies have demonstrated the antitumor potential of isoquinoline derivatives. For instance, C4-substituted isoquinolines derived from 4-bromoisoquinoline (B23445) have been synthesized and evaluated for their in vitro cytotoxicity. ijpcbs.com While the specific 6-amino derivative was not tested, two of the synthesized unsaturated amide analogues, 6b and 6c , showed notable activity against the human non-small cell lung cancer cell line NSCLC-N16-L16, with IC50 values of 44.0 and 35.6 μM, respectively. ijpcbs.com

Furthermore, a structurally related compound, 7-Amino-6-bromoisoquinoline-5,8-quinone , has shown promising antitumor activity against a panel of human cancer cell lines. This compound exhibited potent cytotoxicity with IC50 values in the micromolar and even sub-micromolar range, as detailed in the table below.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7-Amino-6-bromoisoquinoline-5,8-quinone | AGS (gastric adenocarcinoma) | 0.21 |

| SK-MES-1 (lung cancer) | 0.49 | |

| J82 (bladder carcinoma) | 0.33 | |

| HL-60 (leukemia) | >10 |

Antimicrobial Activity:

The isoquinoline scaffold is also a key component of many natural and synthetic antimicrobial agents. Derivatives of bromo-isoquinolines have shown activity against both Gram-positive and Gram-negative bacteria. For example, 6-thioether derivatives of a related isoquinoline have demonstrated minimum inhibitory concentrations (MIC) in the range of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.

Exploration as Precursors for Modulating Enzyme and Receptor Activities

The versatile structure of this compound makes it an ideal precursor for the synthesis of molecules that can modulate the activity of various enzymes and receptors, which are key targets in drug discovery.

Enzyme Inhibition:

Many isoquinoline-based compounds have been identified as potent enzyme inhibitors. For example, derivatives of (6-Bromoisoquinolin-3-yl)methanamine have been shown to inhibit BRAF kinase, a key enzyme in the MAPK signaling pathway that is often mutated in cancer. The 6-aryl derivatives, synthesized via Suzuki coupling, exhibited IC50 values in the range of 0.2–1.5 μM against BRAF kinase.